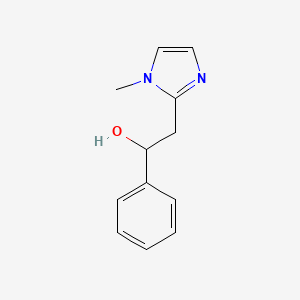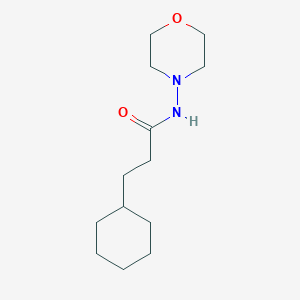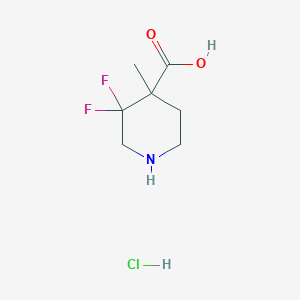
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine (also known as CDP-3) is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. In
Mecanismo De Acción
CDP-3 works by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This compound has been found to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function and mood. Additionally, CDP-3 has been found to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
CDP-3 has been found to have a wide range of biochemical and physiological effects. This compound has been found to increase the activity of certain enzymes in the brain, including choline acetyltransferase and dopamine-beta-hydroxylase. Additionally, CDP-3 has been found to increase the expression of certain genes in the brain, including those involved in neurotransmitter synthesis and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDP-3 has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential pharmacological properties. Additionally, CDP-3 has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. However, there are also some limitations to the use of CDP-3 in laboratory experiments. For example, this compound can be difficult to work with due to its potential toxicity, and it may not be suitable for certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on CDP-3. One area of interest is the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanisms of action of CDP-3, as well as its potential side effects and toxicity. Other potential future directions for research on CDP-3 include exploring its potential applications in the treatment of depression, anxiety, and other mood disorders, as well as its potential use as a cognitive enhancer.
Métodos De Síntesis
CDP-3 can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with 1,3-dimethyl-2-imidazolidinone, followed by the addition of sodium hydride and N,N-dimethylformamide. This reaction produces the intermediate 1-(6-chloro-2-pyridyl)-2-(N,N-dimethylamino)ethanone, which is then reacted with pyrrolidine to yield the final product, CDP-3.
Aplicaciones Científicas De Investigación
CDP-3 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a wide range of potential uses, including as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CDP-3 has been found to have potential applications in the treatment of depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14(2)9-6-7-15(8-9)11-5-3-4-10(12)13-11/h3-5,9H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESZHKIMVIQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)




![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)


